1-(4-Fluoro-2-propoxyphenyl)ethanol
CAS No.:
Cat. No.: VC13413597
Molecular Formula: C11H15FO2
Molecular Weight: 198.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15FO2 |
|---|---|
| Molecular Weight | 198.23 g/mol |
| IUPAC Name | 1-(4-fluoro-2-propoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C11H15FO2/c1-3-6-14-11-7-9(12)4-5-10(11)8(2)13/h4-5,7-8,13H,3,6H2,1-2H3 |
| Standard InChI Key | JIYNXPZFZPJHRJ-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=CC(=C1)F)C(C)O |
| Canonical SMILES | CCCOC1=C(C=CC(=C1)F)C(C)O |
Introduction
Chemical Identity
The compound's molecular structure includes a fluorine atom at the para position of the phenyl ring, which influences its reactivity and biological activity. The propoxy group contributes to its hydrophobicity, while the ethanol moiety enhances solubility and bioavailability.
Synthesis
The synthesis of 1-(4-Fluoro-2-propoxyphenyl)ethanol typically involves the following steps:
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Starting Materials:
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A fluoro-substituted phenol derivative
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Propyl bromide (for introducing the propoxy group)
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Ethanal or a similar precursor for introducing the hydroxyl group.
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Reaction Pathway:
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The phenol is alkylated with propyl bromide under basic conditions to introduce the propoxy group.
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Subsequent reactions involve the addition of ethanal or equivalent reagents to form the ethanol moiety.
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This synthesis pathway allows for customization of reaction conditions to optimize yield and purity .
Biological Activity
1-(4-Fluoro-2-propoxyphenyl)ethanol has potential pharmacological applications due to its structural features:
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The fluorine atom enhances binding affinity to enzymes or receptors, potentially modulating their activity.
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The ethanol moiety improves solubility and bioavailability, making it suitable for drug development.
Preliminary studies suggest that this compound may interact with metabolic pathways and enzyme systems, but further research is required to fully understand its pharmacological profile.
Applications
1-(4-Fluoro-2-propoxyphenyl)ethanol has diverse applications:
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Pharmaceutical Research:
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Potential use as an intermediate in synthesizing biologically active compounds.
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Possible applications in enzyme inhibition or receptor modulation studies.
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Chemical Synthesis:
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Useful in creating derivatives with tailored properties for industrial or research purposes.
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Material Science:
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Could serve as a precursor for functionalized materials due to its unique combination of hydrophilic and hydrophobic groups.
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Risk and Safety Statements (GHS Classification)
Proper handling procedures, including the use of personal protective equipment (PPE), are essential when working with this compound.
Comparative Analysis with Related Compounds
Below is a comparison of 1-(4-Fluoro-2-propoxyphenyl)ethanol with structurally similar compounds:
| Compound Name | Key Differences | Unique Features |
|---|---|---|
| 2-(4-Fluorophenyl)ethanol | Lacks propoxy group | Reduced hydrophobicity |
| 2-(4-Methoxyphenyl)ethanol | Contains methoxy instead of fluoro group | Alters electronic properties and reactivity |
| 1-(5-Fluoro-2-propoxyphenyl)ethanol | Fluorine at position 5 instead of position 4 | Variation in biological activity due to substitution pattern. |
These differences highlight the distinct properties conferred by the fluorine atom and propoxy group in 1-(4-Fluoro-2-propoxyphenyl)ethanol.
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